![molecular formula C18H12F7N3O2 B3036824 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-fluorophenyl)-1H-1,2,4-triazole CAS No. 400081-40-5](/img/structure/B3036824.png)
5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-fluorophenyl)-1H-1,2,4-triazole
Overview
Description
Preparation Methods
The synthesis of 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-fluorophenyl)-1H-1,2,4-triazole typically involves a multistep reaction sequence. The process begins with the condensation of various aldehydes and acetophenones with laboratory-synthesized acid hydrazide, forming Schiff bases. These Schiff bases undergo cyclization to yield the desired triazole derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Chemical Reactions Analysis
5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-fluorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anti-cancer and anti-diabetic agent.
Materials Science: Due to its chemical stability and unique electronic properties, the compound can be used in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound’s ability to inhibit specific enzymes and proteins makes it valuable in biological research, particularly in studying enzyme kinetics and protein interactions.
Mechanism of Action
The mechanism of action of 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-fluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated phenyl groups enhance the compound’s binding affinity to these targets, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can result in various biological effects, such as anti-cancer or anti-diabetic activity .
Comparison with Similar Compounds
5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-fluorophenyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
5-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)-1,3,4-oxadiazole-2-thiol: This compound also features fluorinated phenyl groups and has shown potential as an α-glucosidase inhibitor.
2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles: These derivatives have been studied for their anti-cancer and anti-diabetic properties, similar to the triazole compound.
The uniqueness of this compound lies in its triazole ring structure, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-fluorophenyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F7N3O2/c19-11-1-3-12(4-2-11)28-16(26-10-27-28)14-7-13(29-8-17(20,21)22)5-6-15(14)30-9-18(23,24)25/h1-7,10H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTUAXJQIVIFIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NC=N2)C3=C(C=CC(=C3)OCC(F)(F)F)OCC(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B3036742.png)
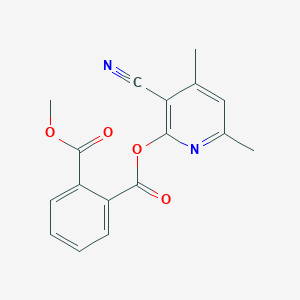
![5-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3036748.png)
![(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B3036749.png)
![4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol](/img/structure/B3036750.png)
![6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline](/img/structure/B3036751.png)
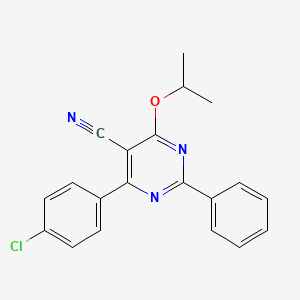
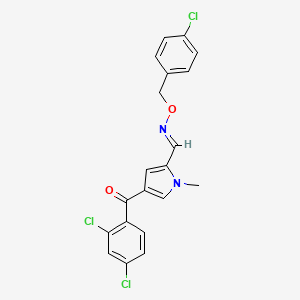
![1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3036754.png)
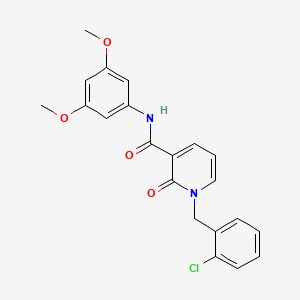
![3-chloro-N'-{[(4-chlorophenyl)sulfonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide](/img/structure/B3036757.png)
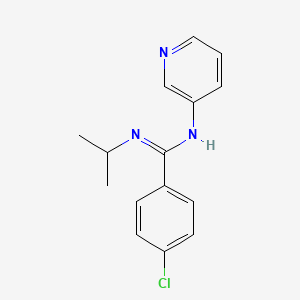
![3-[2-Chloro-4-(methylsulfonyl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B3036760.png)

